N-(3-methoxyphenyl)-4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide
Description
Properties
Molecular Formula |
C23H17N3O4S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C23H17N3O4S/c1-30-19-9-5-8-17(14-19)24-22(27)21-20(15-10-12-18(13-11-15)26(28)29)25-23(31-21)16-6-3-2-4-7-16/h2-14H,1H3,(H,24,27) |
InChI Key |
SQCDEOYABBMCLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thioureas with Activated Acetylenes
A widely applied method involves the reaction of thiourea derivatives with dialkyl acetylenedicarboxylates (DAADs). For example, SciELO Chile demonstrated that 1,3-thiazoles form via nucleophilic attack of sulfur in thioureas on DAADs, followed by cyclization (Scheme 1). Applying this to the target compound:
-
3-Methoxyphenyl thiourea reacts with dimethyl acetylenedicarboxylate (DMAD) in ethanol under reflux to yield a thiazole intermediate.
-
Subsequent nitration introduces the 4-nitrophenyl group, though regioselectivity must be controlled.
Key conditions : Ethanol solvent, reflux (78°C), 30–60 min reaction time, yields 82–97%.
Hantzsch Thiazole Synthesis
Classical Hantzsch thiazole synthesis employs α-halo ketones and thioamides. For the target molecule:
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2-Bromo-4-nitroacetophenone reacts with thioamide derivatives of 3-methoxyphenylcarboxamide.
-
Limitations include poor regioselectivity for nitro group placement and side reactions with electron-withdrawing substituents.
Functionalization of the Thiazole Core
Introduction of the 4-Nitrophenyl Group
Nitration of preformed thiazoles is challenging due to ring destabilization. A preferred route uses pre-nitrated precursors :
Carboxamide Installation at Position 5
The 5-carboxamide group is introduced via:
-
Coupling reactions : Thiazole-5-carboxylic acid reacts with 3-methoxyaniline using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide).
-
In situ formation : During thiazole synthesis, as seen in ACS Omega, where pyrazole-thiazole hybrids form carboxamides directly via condensation.
Example protocol :
-
Synthesize 5-carboxy-2-phenyl-4-(4-nitrophenyl)thiazole via cyclocondensation.
-
Activate the carboxylic acid as an acyl chloride (SOCl₂, reflux).
-
React with 3-methoxyaniline in dry THF, yielding the target carboxamide.
One-Pot Multicomponent Strategies
Recent advances prioritize MCRs for efficiency. A method adapted from The Journal of Organic Chemistry involves:
-
Arylglyoxals (e.g., 4-nitrophenylglyoxal), lawsone (as a model enol), and thiobenzamides in acetic acid at 90°C.
-
For the target compound, 3-methoxy-substituted thiobenzamide replaces lawsone, enabling direct carboxamide formation.
Advantages :
Spectroscopic Validation and Optimization
Characterization Data
Solvent and Catalyst Screening
Key finding : Catalyst-free conditions in acetic acid provide superior yields and purity.
Challenges and Alternative Routes
Nitro Group Reduction Risks
The electron-deficient 4-nitrophenyl group may undergo unintended reduction during reactions. Mitigation strategies include:
Regioselectivity in Cyclization
Competing attack sites (S vs. N in thioureas) can lead to regioisomers. Computational modeling (DFT/B3LYP) predicts favorable transition states for 1,3-thiazole formation over 1,4-isomers.
Industrial-Scale Feasibility
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiazole derivatives, including N-(3-methoxyphenyl)-4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide. Research has shown that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the ability of thiazole derivatives to induce apoptosis in cancer cells. For instance, compounds derived from 1,3-thiazole have been shown to inhibit cell proliferation and promote cell death in several cancer types, including breast and lung cancers .
-
Case Studies :
- A study evaluated a series of thiazole carboxamide derivatives for their cyclooxygenase (COX) inhibitory activity and anticancer effects. The results indicated that certain derivatives exhibited significant COX inhibition alongside promising anticancer activity against human cancer cell lines .
- Another investigation focused on thiazole-pyridine hybrids that demonstrated superior anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil, highlighting the potential of thiazole compounds in oncology .
Anti-inflammatory Properties
Thiazole derivatives are also recognized for their anti-inflammatory properties. The compound this compound has been studied for its ability to modulate inflammatory pathways:
- Research Findings : Thiazoles have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, such as COX and lipoxygenase. This suggests their potential use in treating inflammatory diseases .
- Clinical Relevance : The anti-inflammatory effects observed in preclinical models indicate that thiazole derivatives could serve as lead compounds for developing new anti-inflammatory drugs.
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions:
- Synthetic Routes : Common methods include the condensation of appropriate thioamide precursors with aromatic aldehydes under acidic or basic conditions. Recent advancements emphasize eco-friendly synthesis techniques using recyclable catalysts .
- Optimization Studies : Structure-activity relationship (SAR) studies have been crucial in optimizing the efficacy of thiazole derivatives. Variations in substituents on the phenyl rings have been shown to significantly affect biological activity .
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, its nitrophenyl group may interact with cellular proteins, leading to the inhibition of certain enzymatic activities. Additionally, the thiazole ring can interact with DNA, potentially affecting gene expression and cellular processes.
Comparison with Similar Compounds
Anticancer Thiazole Derivatives
- 4-Methyl-2-Phenylthiazole-5-Carbohydrazide Derivatives
- Structural Differences : Features a hydrazide group at position 5 instead of a carboxamide.
- Activity : Derivatives like compound 7b (IC50 = 1.61 µg/mL against HepG-2 cells) demonstrate that hydrazide modifications enhance anticancer efficacy .
- Comparison : The target compound’s 4-nitrophenyl group may improve DNA intercalation or kinase inhibition, but activity data is lacking .
Kinase Inhibitors with Thiazole Scaffolds
- Dasatinib (N-(2-Chloro-6-Methylphenyl)-2-[[6-[4-(2-Hydroxyethyl)-1-Piperazinyl)]-2-Methyl-4-Pyrimidinyl]Amino)]-1,3-Thiazole-5-Carboxamide) Structural Differences: Retains the thiazole carboxamide core but substitutes with chloro-methylphenyl and piperazinyl-pyrimidine groups. Activity: Potent pan-Src kinase inhibitor (IC50 < 1 nM) with clinical use in leukemia. The 2-aminothiazole template is critical for ATP-binding pocket interactions .
Substituent Effects on Solubility and Binding
N-(4-Acetamidophenyl)-4-Methyl-2-Phenyl-1,3-Thiazole-5-Carboxamide
N-(3-Methoxyphenyl) Benzamide Derivatives (e.g., Compound 4g)
Data Tables
Table 1: Structural and Functional Comparison of Thiazole Carboxamides
Table 2: Impact of Substituents on Pharmacological Properties
Biological Activity
N-(3-methoxyphenyl)-4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antihyperglycemic and anticancer properties. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C23H17N3O3S
- Molecular Weight: 429.47 g/mol
The compound features a thiazole ring, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry.
Antihyperglycemic Activity
Recent studies have highlighted the antihyperglycemic potential of thiazole derivatives, particularly those similar to this compound.
Key Findings:
- The compound exhibited significant blood glucose-lowering effects in both normal and alloxan-induced diabetic rat models.
- In one study, it was compared against standard antihyperglycemic agents like pioglitazone, showing superior efficacy in reducing blood glucose levels over a seven-day treatment period.
Table 1: Antihyperglycemic Activity Comparison
| Compound | Model Used | Blood Glucose Reduction (%) | Efficacy Compared to Pioglitazone |
|---|---|---|---|
| TA1 | Sucrose Loaded | 45% | Higher |
| TA1 | Alloxan Induced | 50% | Higher |
| TA5 | Alloxan Induced | 40% | Comparable |
These results suggest that the thiazole moiety contributes significantly to the antihyperglycemic effects observed.
Anticancer Activity
The anticancer properties of this compound have also been explored. Thiazole derivatives are known for their cytotoxic effects against various cancer cell lines.
Key Findings:
- The compound demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating significant potency.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Reference Drug (Doxorubicin) IC50 (µg/mL) |
|---|---|---|
| A431 | 1.98 | 0.5 |
| Jurkat | 1.61 | 0.7 |
| HT29 | 2.00 | 0.6 |
The structure-activity relationship (SAR) analyses indicated that specific substitutions on the phenyl rings enhance the anticancer activity, emphasizing the importance of electronic effects from substituents like nitro and methoxy groups.
Study on Antihyperglycemic Activity
In a controlled study involving diabetic rats, this compound was administered at varying doses. The results indicated a dose-dependent reduction in blood glucose levels, with the highest dose yielding a reduction of up to 50% compared to baseline measurements.
Study on Anticancer Activity
A series of experiments were conducted to evaluate the anticancer properties of thiazole derivatives similar to this compound. These studies utilized the MTT assay to determine cell viability post-treatment. The compound showed promising results against both A431 and Jurkat cells.
Q & A
Q. Methodological Tips :
- Optimize reaction conditions (solvent, temperature, catalyst) to minimize by-products. For example, DMF at 80–100°C is often used for cyclocondensation .
- Monitor reaction progress using TLC or HPLC to ensure intermediate purity .
Which spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?
Basic Research Question
A combination of spectroscopic and chromatographic methods is essential:
Q. Methodological Tips :
- Use deuterated DMSO for NMR to resolve aromatic proton splitting .
- For LC-MS, employ reverse-phase C18 columns with acetonitrile/water gradients .
How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of this compound?
Advanced Research Question
SC-XRD provides unambiguous confirmation of the 3D structure, including bond lengths, angles, and substituent orientations. Key steps include:
- Crystallization : Use solvent diffusion (e.g., dichloromethane/hexane) to grow high-quality crystals .
- Data Collection : Collect high-resolution data (≤0.8 Å) using synchrotron or Cu-Kα sources.
- Refinement : Employ SHELXL for refinement, utilizing constraints for disordered groups (e.g., methoxyphenyl) and validating with R-factor convergence (<0.05) .
Q. Methodological Tips :
- Address twinning or disorder using the TWIN/BASF commands in SHELXL .
- Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions .
How should researchers resolve contradictions between spectroscopic data and computational modeling results?
Advanced Research Question
Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystallographic packing forces. A systematic approach includes:
Re-evaluate Experimental Conditions : Ensure NMR spectra are acquired at room temperature to rule out temperature-dependent conformational changes .
DFT Calculations : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .
Molecular Dynamics Simulations : Assess flexibility of the nitro group or methoxyphenyl rotation that may explain spectral broadening .
Case Study : If FT-IR shows a weak NO₂ signal but SC-XRD confirms its presence, consider sample hydration or crystal-packing effects .
What strategies are effective for studying the interaction of this compound with biological targets?
Advanced Research Question
To elucidate binding mechanisms:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Validate with binding free energy calculations (MM-GBSA) .
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka, kd) at varying compound concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic driving forces .
Q. Methodological Tips :
- For docking, use the crystal structure of the target (PDB ID) to ensure accurate active-site geometry .
- In SPR, optimize buffer conditions (e.g., 0.01% Tween-20 in PBS) to reduce nonspecific binding .
How can researchers address low yield in the final carboxamide coupling step?
Advanced Research Question
Low yields often stem from steric hindrance or poor activation of the carboxylic acid. Solutions include:
- Alternative Coupling Reagents : Replace EDCI/HOBt with T3P (propylphosphonic anhydride) for higher efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity (e.g., 30 min at 100°C) .
- Protecting Groups : Temporarily protect the nitro group with Boc to reduce electronic deactivation .
Validation : Monitor intermediates by LC-MS to identify unreacted starting material .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
